molecular formula C9H19NOSn B14299121 (Piperidin-1-yl)(trimethylstannyl)methanone CAS No. 116858-80-1

(Piperidin-1-yl)(trimethylstannyl)methanone

Cat. No.: B14299121
CAS No.: 116858-80-1
M. Wt: 275.96 g/mol
InChI Key: RPMHWRYEJWFGMZ-UHFFFAOYSA-N
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Description

(Piperidin-1-yl)(trimethylstannyl)methanone is an organotin compound that features a piperidine ring and a trimethylstannyl group attached to a methanone moiety. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-1-yl)(trimethylstannyl)methanone typically involves the reaction of piperidine with trimethyltin chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous tetrahydrofuran (THF)

    Temperature: Room temperature to reflux

    Base: Triethylamine or sodium hydride

The reaction proceeds via nucleophilic substitution, where the nitrogen atom of piperidine attacks the trimethyltin chloride, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

(Piperidin-1-yl)(trimethylstannyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrides.

    Substitution: The trimethylstannyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products

    Oxidation: Formation of organotin oxides.

    Reduction: Formation of organotin hydrides.

    Substitution: Formation of various organotin derivatives.

Scientific Research Applications

Chemistry

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a subject of interest in medicinal chemistry.

Medicine

Research is ongoing to explore the potential therapeutic applications of (Piperidin-1-yl)(trimethylstannyl)methanone, particularly in the development of new drugs and diagnostic agents.

Industry

In the industrial sector, the compound is used in the production of polymers, coatings, and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (Piperidin-1-yl)(trimethylstannyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The trimethylstannyl group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, facilitating its interaction with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Trimethyltin chloride: A simpler organotin compound used in similar applications.

    Piperidinylmethanone derivatives: Compounds with similar structures but different substituents on the piperidine ring.

Uniqueness

(Piperidin-1-yl)(trimethylstannyl)methanone is unique due to the combination of the piperidine ring and the trimethylstannyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.

Properties

CAS No.

116858-80-1

Molecular Formula

C9H19NOSn

Molecular Weight

275.96 g/mol

IUPAC Name

piperidin-1-yl(trimethylstannyl)methanone

InChI

InChI=1S/C6H10NO.3CH3.Sn/c8-6-7-4-2-1-3-5-7;;;;/h1-5H2;3*1H3;

InChI Key

RPMHWRYEJWFGMZ-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C(=O)N1CCCCC1

Origin of Product

United States

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